molecular formula C19H21N3O4 B4049196 3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione

3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione

Cat. No.: B4049196
M. Wt: 355.4 g/mol
InChI Key: RIJBYIUZOBLFKY-UHFFFAOYSA-N
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Description

3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15320616 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of compounds related to 3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione has provided significant insights into their potential applications. For instance, studies on the formation of multiple layer hydrates for complex pharmaceutical compounds reveal the existence of different crystalline forms that differ in hydration state, which is crucial for understanding their stability and solubility properties (Zhao et al., 2009).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of imidazolidinone derivatives have shown potential antimicrobial and antifungal activities. A study on the synthesis, characterization, and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives highlights their potential in combating various bacterial and fungal strains, indicating their relevance in the development of new antimicrobial agents (Moorthy et al., 2014).

Antihypertensive Properties

Compounds structurally similar to this compound have been explored for their antihypertensive properties. Research on nonpeptide angiotensin II receptor antagonists reveals the discovery of potent, orally active antihypertensives, showcasing the therapeutic potential of these compounds in managing hypertension (Carini et al., 1991).

Properties

IUPAC Name

3-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-11-5-6-15-14(7-11)13-3-2-4-16(24)18(13)21(15)9-12(23)10-22-17(25)8-20-19(22)26/h5-7,12,23H,2-4,8-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJBYIUZOBLFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=O)CNC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione
Reactant of Route 3
Reactant of Route 3
3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione
Reactant of Route 6
3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione

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